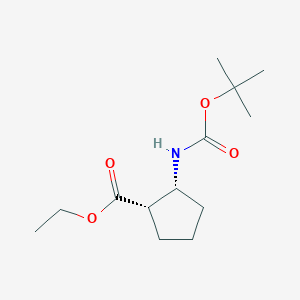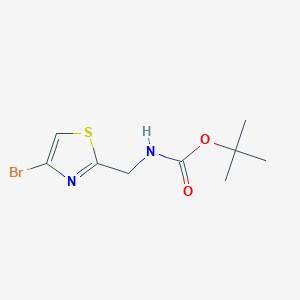![molecular formula C9H14N4O3 B1464707 1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1250908-78-1](/img/structure/B1464707.png)
1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-(Butylcarbamoyl)methyl-1H-1,2,3-triazole-4-carboxylic acid (BCT) is an organic compound with the molecular formula C7H12N4O3. It is a member of the triazole family of compounds and has a variety of applications in scientific research. BCT is used in a wide range of experiments, from drug design to protein engineering and biochemistry. This compound has been extensively studied due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Agricultural Fungicide
1-[(Butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: is structurally related to benomyl , a compound widely used as a fungicide in agriculture . It is effective in treating various fungal diseases that affect crops, thereby improving yield and quality.
Analytical Chemistry
In the field of analytical chemistry, this compound can serve as a standard reagent for the High-Performance Liquid Chromatography (HPLC) quantification of benomyl in water, sediment, and biota samples . This is crucial for environmental monitoring and ensuring agricultural product safety.
Pharmaceutical Research
The compound’s structure suggests potential utility in pharmaceutical research. Compounds with similar structures have been used in the development of medications for treating hypertension and heart failure . Its role in the synthesis of new drugs could be significant.
Environmental Science
Given its structural similarity to benomyl, it could be used in environmental science research to study the degradation kinetics of benomyl in various organic solvents, which is important for understanding its environmental impact .
Propiedades
IUPAC Name |
1-[2-(butylamino)-2-oxoethyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-2-3-4-10-8(14)6-13-5-7(9(15)16)11-12-13/h5H,2-4,6H2,1H3,(H,10,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDOAKNMKFEZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=C(N=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(Prop-2-yn-1-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1464633.png)


![Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate](/img/structure/B1464637.png)


![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)


